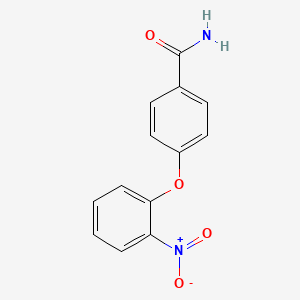

4-(2-Nitrophenoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)15(17)18/h1-8H,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZULVSEXRNJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Nitrophenoxy Benzamide

Strategic Design Principles for 4-(2-Nitrophenoxy)benzamide Derivatives as Research Probes

The design of 4-(2-nitrophenoxy)benzamide derivatives is often guided by the objective of targeting specific biological processes. For instance, a series of these derivatives have been designed and synthesized to act as potential antiviral agents by inhibiting deubiquitinase (DUB) enzymes, which are crucial for the life cycle of many viruses. rsc.orgresearchgate.net The design strategy involves creating molecules that fit the basic pharmacophoric features of DUB inhibitors. rsc.orgresearchgate.net Molecular docking studies are frequently employed to predict the binding affinity of the designed compounds to the target enzymes, and these computational results guide the selection of candidates for synthesis and further in vitro screening. rsc.orgresearchgate.net

Established and Emerging Reaction Pathways for the Synthesis of the 4-(2-Nitrophenoxy)benzamide Core

The synthesis of the 4-(2-nitrophenoxy)benzamide core and its derivatives generally involves the formation of an amide bond and a diaryl ether linkage.

Selection and Reactivity of Precursor Molecules

The synthesis of related benzamide (B126) structures often utilizes precursor molecules such as substituted anilines and benzoyl chlorides. For example, the synthesis of 4-Bromo-N-(2-nitrophenyl)benzamide involves the reaction of 2-nitroaniline (B44862) with 4-bromobenzoyl chloride. researchgate.net In this reaction, the amino group of 2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride to form the amide bond. The choice of precursors is critical as it dictates the substituents on the final molecule. For instance, using 4-methoxy-2-nitroaniline (B140478) and p-methoxybenzoyl chloride leads to the formation of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov Similarly, 4-bromobenzoyl chloride and 4-methoxy-2-nitroaniline can be reacted to produce 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov

A general synthetic route to related benzamides involves the in-situ generation of an acid chloride from a carboxylic acid using reagents like oxalyl chloride, followed by reaction with an appropriate amine. nih.gov Another approach involves the use of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the amide bond formation between a carboxylic acid and an amine. chemicalbook.com

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of the synthesis of benzamide derivatives is highly dependent on the reaction conditions. Optimization of these conditions is crucial to maximize the yield and purity of the product. researchgate.netnih.govnyu.edu Key parameters that are often optimized include the choice of solvent, reaction temperature, and the type and amount of catalyst or coupling agent used. For instance, the reaction to form 4-Bromo-N-(2-nitrophenyl)benzamide is carried out in acetonitrile (B52724) at reflux for one hour. researchgate.net In the synthesis of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the reaction is performed in dichloromethane (B109758) at room temperature for 12 hours in the presence of triethylamine (B128534) as a base. nih.gov The synthesis of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide is conducted in anhydrous acetone (B3395972) under reflux for 4 hours. nih.gov

Following the reaction, purification of the product is essential. Common isolation techniques include filtration to collect solid products, followed by washing with appropriate solvents. Recrystallization is a widely used method to obtain high-purity crystalline products. researchgate.netnih.gov Chromatographic techniques, such as column chromatography, are also employed for purification. mdpi.com

Rational Derivatization Approaches for Structural Modification of 4-(2-Nitrophenoxy)benzamide

To explore the structure-activity relationship (SAR) and improve the biological activity of the lead compound, rational derivatization is a key strategy.

Introduction of Functional Groups on Aromatic Rings for SAR Studies

The introduction of various functional groups on the aromatic rings of the 4-(2-nitrophenoxy)benzamide scaffold allows for a systematic investigation of their effects on biological activity. nih.gov This approach helps in identifying the key structural features required for optimal interaction with the biological target. For example, in the development of antiviral agents, different substituents on the benzamide and phenoxy rings can be introduced to modulate the compound's potency and selectivity. rsc.org SAR studies can reveal that the nature and position of these substituents significantly influence the inhibitory activity. rsc.orgnih.gov This information is invaluable for the design of more potent and effective derivatives.

Synthesis of Isosteric Analogues and Linkage Variations

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity. In the context of 4-(2-nitrophenoxy)benzamide, the amide bond can be replaced with other functional groups that are sterically and electronically similar, known as bioisosteres. nih.gov For instance, replacing the amide linkage with a triazole or an oxadiazole can lead to analogues with altered stability, solubility, and target-binding interactions. nih.gov

Variations in the ether linkage can also be explored. For example, replacing the oxygen atom with sulfur to form a thioether linkage would alter the geometry and electronic properties of the molecule, potentially leading to different biological activities. The synthesis of such analogues allows for a deeper understanding of the structural requirements for activity and can lead to the discovery of novel compounds with improved therapeutic potential.

Computational and Theoretical Chemistry Studies of 4 2 Nitrophenoxy Benzamide

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic structure, and spectroscopic properties with high accuracy.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this purpose, Density Functional Theory (DFT) and ab initio methods are widely employed. wayne.eduaps.orgresearchgate.net

DFT, particularly with hybrid functionals like B3LYP, has become a popular choice due to its balance of computational cost and accuracy in predicting molecular properties. researchgate.netnih.gov Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, approach by not relying on empirical parameters. researchgate.net These calculations typically use basis sets like 6-31G(d,p) or 6-311++G(d,p) to describe the atomic orbitals. researchgate.netnih.gov

For benzamide (B126) derivatives, these calculations reveal key structural parameters. The molecule is generally not planar; the amide group and the two aromatic rings often exhibit significant dihedral angles relative to each other. nih.govresearchgate.net For instance, in the related compound 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the amide segment forms dihedral angles of 23.4° and 20.5° with the two benzene (B151609) rings. nih.gov The geometry optimization process for 4-(2-Nitrophenoxy)benzamide would similarly determine the precise bond lengths, bond angles, and torsional angles that define its lowest energy conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide Derivative Core Structure (Calculated via DFT) Note: This table presents typical data for a related benzamide structure to illustrate the output of geometry optimization, as specific experimental or calculated values for 4-(2-Nitrophenoxy)benzamide are not detailed in the provided sources.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C=O | ~1.25 Å |

| C-N (amide) | ~1.36 Å | |

| C-O (ether) | ~1.38 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angles | O=C-N | ~122° |

| C-N-C | ~125° | |

| C-O-C | ~118° | |

| Dihedral Angle | Ring A - Amide Plane | 20-30° |

| Ring B - Ether Plane | 5-15° |

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) of a molecule, which provides information about its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose. nih.govresearchgate.net The calculations yield the absorption maxima (λmax), oscillator strengths (a measure of transition probability), and the nature of the corresponding electronic transitions. researchgate.net

For aromatic compounds like 4-(2-Nitrophenoxy)benzamide, the absorption bands are typically due to π→π* and n→π* transitions. researchgate.net The π→π* transitions, which are generally high-intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings. The n→π* transitions are lower in intensity and involve the excitation of a non-bonding electron (e.g., from an oxygen or nitrogen atom) to an antibonding π* orbital. researchgate.net Studies on similar nitro-benzamide compounds have shown absorption maxima calculated using TD-DFT that correspond to these types of transitions. researchgate.netresearchgate.net For example, calculations on 2-nitro-N-(4-nitrophenyl)benzamide identified transitions corresponding to HOMO→LUMO and other frontier orbital shifts. researchgate.net

Table 2: Theoretical Electronic Absorption Data for a Representative Nitro-Benzamide Compound Note: This data is illustrative of results obtained for similar compounds via TD-DFT calculations. researchgate.net

| Calculated λmax | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~320 nm | 0.25 | HOMO → LUMO | π→π |

| ~285 nm | 0.11 | HOMO-1 → LUMO | π→π |

| ~250 nm | 0.02 | HOMO-3 → LUMO+1 | n→π* |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For N-methyl-N-(4 nitrophenyl) benzamide, a related organic crystal, the calculated HOMO-LUMO energy gap was 4.158 eV, indicating moderate chemical stability. nanosciart.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. researchgate.net It visualizes the charge distribution around a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netmdpi.com These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For 4-(2-Nitrophenoxy)benzamide, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic attack or hydrogen bonding. researchgate.net Positive potential would be expected around the amide hydrogen, indicating a site for nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics excels at describing the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and changes its shape in a simulated environment (e.g., in a solvent like water).

For a flexible molecule like 4-(2-Nitrophenoxy)benzamide, which has several rotatable bonds, MD simulations can map out the accessible conformations and the energy barriers between them. This exploration of the conformational landscape is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a protein's binding site. researchgate.net Analysis of the simulation trajectory, often by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions, can reveal the stability of certain conformations and the transitions between different states. tandfonline.comnih.govnih.gov

In Silico Modeling for Ligand-Biological Target Interactions

In silico modeling techniques are essential in modern drug discovery for predicting how a small molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.netchemrxiv.org The goal is to find the binding mode with the lowest energy, which is often expressed as a docking score (e.g., in kcal/mol). tandfonline.comnih.gov This method is instrumental in screening virtual compound libraries and hypothesizing mechanisms of action.

Derivatives of 4-(2-nitrophenoxy)benzamide have been specifically designed and investigated as potential inhibitors of deubiquitinases (DUBs), a class of enzymes involved in various cellular processes and implicated in diseases like cancer and viral infections. researchgate.net Molecular docking simulations can model how 4-(2-Nitrophenoxy)benzamide fits into the active site of a DUB. These simulations can identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., glutamine, histidine) and hydrophobic interactions with nonpolar residues, that stabilize the ligand-protein complex. researchgate.netnih.govnih.gov For example, docking studies of similar benzamide derivatives have shown that the amide moiety and other functional groups are critical for forming hydrogen bonds within the enzyme's active site, anchoring the inhibitor in place. researchgate.netnih.gov

Table 3: Representative Molecular Docking Results for a Benzamide Ligand with a Target Enzyme Note: This table illustrates typical results from a docking simulation. The specific target and scores are for a representative system. tandfonline.comresearchgate.net

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| DUB (e.g., PLpro) | 4-(2-Nitrophenoxy)benzamide derivative | -8.2 | Gln269, His164 | Hydrogen Bond |

| Cys111, Met208 | Hydrophobic | |||

| Asn156 | Hydrogen Bond |

Pharmacophore Modeling and Scaffold Optimization

Computational and theoretical chemistry have played a pivotal role in the exploration and optimization of the 4-(2-nitrophenoxy)benzamide scaffold for the development of novel therapeutic agents. A significant area of this research has been in its application as a core structure for antiviral agents, particularly as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of various viruses. rsc.orgresearchgate.net

Pharmacophore modeling, a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect, has been instrumental in guiding the design of new derivatives based on the 4-(2-nitrophenoxy)benzamide framework. For DUB inhibitors with antiviral activity, a common pharmacophore model has been established, comprising four key features: an aromatic planar system, a linker, an amide moiety, and a hydrophobic region. researchgate.net

The 4-(2-nitrophenoxy)benzamide scaffold was identified as a promising candidate for DUB inhibition because it effectively embodies these pharmacophoric features. rsc.orgresearchgate.net In this context:

The aromatic planar system is represented by one of the phenyl rings.

The linker is the ether linkage (-O-).

The amide moiety is the central benzamide group (-CONH-).

The hydrophobic region is fulfilled by the other phenyl ring, which can be further substituted to explore and optimize hydrophobic interactions within the enzyme's binding site.

Guided by this pharmacophore model, researchers have undertaken scaffold optimization of the 4-(2-nitrophenoxy)benzamide core to enhance its antiviral potency. This has primarily involved the synthesis of a series of new derivatives with modifications to the hydrophobic region. rsc.org The objective of these modifications is to probe the structure-activity relationship (SAR) and identify substituents that lead to improved biological activity.

In one such study, a series of 4-(2-nitrophenoxy)benzamide derivatives were designed and synthesized to target the DUB enzymes of several viruses, including Adenovirus, HSV-1, and coxsackievirus. rsc.org The optimization strategy focused on varying the substituent on the phenyl ring of the benzamide moiety, which corresponds to the hydrophobic region of the pharmacophore model. This involved attaching different substituted phenyl groups either directly to the amide nitrogen or via a one- or two-carbon spacer. researchgate.net

The synthesized compounds were then evaluated for their in vitro antiviral activities, and the results demonstrated a clear SAR, highlighting the impact of the modifications on the scaffold's potency. rsc.org The biological data from this research underscores the utility of the pharmacophore model in guiding the rational design of more effective antiviral candidates based on the 4-(2-nitrophenoxy)benzamide scaffold.

The table below summarizes the in vitro antiviral activities of some of the optimized 4-(2-nitrophenoxy)benzamide derivatives against different viruses, illustrating the outcomes of the scaffold optimization efforts.

| Compound ID | Modification on Hydrophobic Phenyl Ring | Target Virus | IC50 (µM) |

| 8a | 4-chlorophenyl | SAR-CoV-2 | - |

| 8c | 4-fluorophenyl | Adenovirus | - |

| 8d | 4-bromophenyl | HSV-1 | - |

| 10b | 4-chlorobenzyl | Coxsackievirus | - |

These findings confirm that the 4-(2-nitrophenoxy)benzamide scaffold is a versatile and promising starting point for the development of novel antiviral agents. The successful application of pharmacophore modeling and subsequent scaffold optimization has paved the way for the rational design of more potent DUB inhibitors. rsc.orgresearchgate.net

Structure Activity Relationship Sar Investigations of 4 2 Nitrophenoxy Benzamide Derivatives

Elucidation of Specific Structural Requirements for Modulating Biological Activity

The fundamental structure of 4-(2-nitrophenoxy)benzamide has been identified as a promising scaffold for designing inhibitors of viral deubiquitinase (DUB) enzymes, which are crucial for the replication of various viruses like Adenovirus, HSV-1, and coxsackievirus. rsc.orgresearchgate.net The core pharmacophoric features necessary for biological activity include:

A central benzamide (B126) ring: This unit serves as a rigid core, properly orienting the other functional groups for optimal interaction with the target enzyme.

A phenoxy linker: The ether linkage connecting the two aromatic rings provides a specific conformational flexibility.

A 2-nitrophenyl group: This moiety is a critical component, with the nitro group's electronic properties and position influencing binding.

An amide (-CONH-) group: The amide functionality is essential, often participating in key hydrogen bonding interactions within the enzyme's active site.

Derivatives were designed to fulfill these pharmacophoric features, leading to the synthesis of a new series of compounds with potential antiviral activities. rsc.orgresearchgate.net The general approach involved modifying the terminal part of the benzamide moiety to explore how different substituents impact the interaction with the target DUB enzymes.

Impact of Substituent Position and Electronic Properties on Efficacy

Systematic modifications to the 4-(2-nitrophenoxy)benzamide scaffold have demonstrated that the nature, size, and position of substituents on the terminal amide nitrogen play a crucial role in determining the antiviral efficacy. The in vitro antiviral screening of newly synthesized derivatives against Adenovirus, HSV-1, and coxsackievirus provided clear SAR data. rsc.orgresearchgate.net

The investigation focused on attaching various heterocyclic and aromatic moieties to the benzamide nitrogen. The results indicated that the presence of specific N-aryl or N-heterocyclic substituents significantly modulated the inhibitory activity.

Key findings from the SAR studies include: rsc.orgresearchgate.net

Influence of N-Aryl Substituents: The introduction of an N-(4-acetylphenyl) group (compound 8c ) resulted in the most potent activity against Adenovirus, with an IC₅₀ value of 10.22 µM. This suggests that the electronic properties of the acetyl group contribute favorably to the binding interaction.

Effect of Halogenation: The presence of a halogen, specifically a chloro-substituent on a thiazole (B1198619) ring (compound 8d ), led to the highest potency against HSV-1 (IC₅₀ = 11.34 µM). This highlights the role of halogen bonding and electronegativity in enhancing activity against specific viral enzymes.

Impact of Heterocyclic Rings: A derivative incorporating a pyrazole (B372694) ring (compound 10b ) was found to be the most effective against coxsackievirus, with an IC₅₀ of 12.86 µM. This indicates that the specific shape and electronic distribution of the pyrazole moiety are well-suited for the active site of the coxsackievirus DUB.

General Trends: Across the tested viruses, compounds with heterocyclic substituents containing nitrogen and, in some cases, sulfur (thiazole), demonstrated strong antiviral activity. For instance, compound 8a , with an N-(1,3,4-thiadiazol-2-yl) substituent, also showed notable potency.

The following table summarizes the in vitro antiviral activities of key 4-(2-nitrophenoxy)benzamide derivatives.

| Compound | Substituent (R) on Benzamide | IC₅₀ (µM) vs. Adenovirus | IC₅₀ (µM) vs. HSV-1 | IC₅₀ (µM) vs. Coxsackievirus |

|---|---|---|---|---|

| 8a | 5-methyl-1,3,4-thiadiazol-2-yl | 15.44 | 14.68 | 16.22 |

| 8c | 4-acetylphenyl | 10.22 | 13.56 | 15.42 |

| 8d | 4-(4-chlorophenyl)thiazol-2-yl | 12.34 | 11.34 | 14.68 |

| 10b | 3,5-dimethyl-1H-pyrazol-1-yl | 14.88 | 12.78 | 12.86 |

Correlation of Computational Predictions with Empirical SAR Data

To rationalize the experimental findings and guide the design of the derivatives, molecular docking studies were performed. rsc.orgresearchgate.net These computational methods were used to predict the binding modes and affinities of the designed compounds within the active sites of viral deubiquitinase enzymes.

The molecular modeling results provided significant insights that correlated well with the in vitro antiviral screening data. The computational analysis successfully predicted that the designed compounds would adopt conformations suitable for binding to the target DUB enzymes. Specifically, the docking studies highlighted the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex.

The strong correlation between the computational predictions and the empirical SAR data was a crucial aspect of the research. rsc.orgresearchgate.net The significant molecular docking results served as a reliable guide, directing the researchers to prioritize the synthesis and in vitro testing of compounds that were predicted to have high binding affinities. The subsequent biological data confirmed these predictions, with the compounds showing the best docking scores also exhibiting the most potent antiviral activities. rsc.orgresearchgate.net This successful integration of computational and experimental approaches validates the use of molecular modeling as a predictive tool in the optimization of 4-(2-nitrophenoxy)benzamide derivatives as antiviral agents.

Mechanistic Studies and Potential Applications in Chemical Biology Research

Exploration of Molecular Mechanisms of Action (e.g., Deubiquitinase Enzyme Inhibition)

Recent research has highlighted the potential of 4-(2-nitrophenoxy)benzamide derivatives as inhibitors of deubiquitinase (DUB) enzymes. DUBs play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation and recycling within the cell. The dysregulation of this system is implicated in a variety of diseases, including viral infections and cancer, making DUBs an attractive target for therapeutic intervention.

A study focused on the design and synthesis of a series of novel 4-(2-nitrophenoxy)benzamide derivatives revealed their potential as antiviral agents through the inhibition of viral DUBs. Deubiquitinases are essential for the replication of several viruses, including adenovirus, herpes simplex virus-1 (HSV-1), coxsackievirus, and SARS-CoV-2. The researchers utilized molecular modeling to predict the binding of these compounds to the active sites of viral DUBs.

The synthesized derivatives exhibited significant antiviral activities in vitro against adenovirus, HSV-1, and coxsackievirus, with IC50 values indicating potent inhibition. These findings suggest that the 4-(2-nitrophenoxy)benzamide scaffold serves as a promising pharmacophore for the development of DUB inhibitors. The mechanism of action is predicated on the molecule's ability to fit into the enzyme's active site, thereby blocking its deubiquitinating activity and disrupting the viral life cycle.

Table 1: Antiviral Activity of Selected 4-(2-Nitrophenoxy)benzamide Derivatives

| Compound | Target Virus | IC50 (µM) |

| 8c | Adenovirus | 10.22 |

| 8d | HSV-1 | Not specified in abstract |

| 10b | Coxsackievirus | Not specified in abstract |

| 8a | SARS-CoV-2 | Not specified in abstract |

IC50 values represent the concentration of the compound required to inhibit viral activity by 50%. Data extracted from a study on novel 4-(2-nitrophenoxy)benzamide derivatives.

Role of 4-(2-Nitrophenoxy)benzamide as Probes for Biological Pathways

While the primary focus of research on 4-(2-nitrophenoxy)benzamide has been on the therapeutic potential of its derivatives, its core structure holds promise for development into chemical probes to investigate biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein or pathway.

Given the established interaction of its derivatives with deubiquitinase enzymes, 4-(2-nitrophenoxy)benzamide could be modified to serve as a scaffold for probes targeting the ubiquitin system. For instance, the incorporation of reporter tags, such as fluorescent moieties or biotin, onto the benzamide (B126) structure could enable researchers to visualize the localization of DUBs within cells, pull down DUB-interacting proteins, and further elucidate the intricate workings of the ubiquitin-proteasome pathway. The development of such probes would be invaluable for understanding the physiological and pathological roles of specific DUBs.

Utility as Intermediates in the Synthesis of More Complex Bioactive Molecules

The chemical structure of 4-(2-nitrophenoxy)benzamide, featuring a benzamide and a nitrophenoxy group, lends itself to further chemical modifications, positioning it as a valuable intermediate in the synthesis of more complex and potentially more potent bioactive molecules. The nitro group, for example, can be readily reduced to an amine, which then serves as a handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups.

This synthetic versatility enables the creation of libraries of compounds based on the 4-(2-nitrophenoxy)benzamide scaffold. Medicinal chemists can systematically alter different parts of the molecule to explore the structure-activity relationship (SAR), optimizing for potency, selectivity, and pharmacokinetic properties. The initial findings of antiviral activity for its derivatives underscore the potential of this scaffold as a starting point for the development of new classes of therapeutic agents targeting DUBs and other enzymes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2 Nitrophenoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of 4-(2-Nitrophenoxy)benzamide is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region (typically δ 6.5-8.5 ppm) would be complex, showing signals for the eight aromatic protons distributed across the two phenyl rings. The protons on the nitrophenoxy ring are influenced by the strong electron-withdrawing nitro group (-NO₂) and the electron-donating ether oxygen, leading to characteristic shifts. Similarly, the protons on the benzamide (B126) ring are affected by the amide group (-CONH₂) and the ether linkage. The two protons of the primary amide (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. For 4-(2-Nitrophenoxy)benzamide, thirteen distinct carbon signals are anticipated. The spectrum would feature signals for the twelve aromatic carbons and one carbonyl carbon from the amide group. The carbonyl carbon is typically observed significantly downfield (δ 160-180 ppm). The aromatic carbons attached to the electronegative nitro group and oxygen atoms will show characteristic downfield and upfield shifts, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(2-Nitrophenoxy)benzamide

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Amide Protons (-CONH₂) | 5.0 - 8.5 (broad singlet) | N/A |

| Aromatic Protons (Ar-H) | 6.8 - 8.4 (multiplets) | N/A |

| Aromatic Carbons (Ar-C) | N/A | 110 - 160 |

| Carbonyl Carbon (-C=O) | N/A | 165 - 175 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(2-Nitrophenoxy)benzamide would display characteristic absorption bands confirming its key structural features.

The primary amide group gives rise to several distinct bands: a pair of N-H stretching bands typically in the region of 3400-3200 cm⁻¹, and a strong C=O (Amide I) stretching band around 1680-1640 cm⁻¹. The N-H bending (Amide II) vibration is also expected, usually near 1640-1550 cm⁻¹. The presence of the nitro group (-NO₂) is confirmed by two strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch near 1350-1300 cm⁻¹. The diaryl ether linkage (C-O-C) would be identified by its characteristic asymmetric stretching vibrations in the 1270-1230 cm⁻¹ region. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for 4-(2-Nitrophenoxy)benzamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3400 - 3200 (two bands) |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 |

| Amide (N-H) | Bend (Amide II) | 1640 - 1550 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270 - 1230 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Aromatic (C-H) | Stretch | > 3000 |

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of 4-(2-Nitrophenoxy)benzamide is C₁₃H₁₀N₂O₄, corresponding to a molecular weight of approximately 258.23 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 258.

The fragmentation of benzamide derivatives often follows predictable pathways. A common fragmentation pattern for primary benzamides involves the loss of the amino group (•NH₂), which would lead to the formation of a 4-(2-nitrophenoxy)benzoyl cation. Further fragmentation could involve cleavage of the ether bond or loss of the nitro group, providing additional structural confirmation. Analysis of these fragment ions allows for the piecing together of the molecule's structure.

Table 3: Expected Mass Spectrometry Data for 4-(2-Nitrophenoxy)benzamide

| Ion | Description | Expected m/z |

| [C₁₃H₁₀N₂O₄]⁺ | Molecular Ion (M⁺) | 258 |

| [C₁₃H₈NO₄]⁺ | Loss of •NH₂ | 242 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation.

For 4-(2-Nitrophenoxy)benzamide, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel. A small spot of the compound, dissolved in a volatile solvent, is applied to the plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). Due to the compound's polarity, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be used as the eluent.

The purity of the sample can be assessed by the presence of a single spot on the developed TLC plate after visualization, which is commonly achieved using UV light or by staining with an agent like iodine. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification purposes.

Table 4: Typical Parameters for TLC Analysis of 4-(2-Nitrophenoxy)benzamide

| Parameter | Description |

| Stationary Phase | Silica gel coated plates |

| Mobile Phase (Eluent) | Mixtures of Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol |

| Visualization | UV light (254 nm), Iodine vapor |

Future Research Directions and Unresolved Questions for 4 2 Nitrophenoxy Benzamide Research

Development of More Sustainable and Scalable Synthetic Methodologies

The synthesis of 4-(2-nitrophenoxy)benzamide involves the formation of both an amide bond and a diaryl ether linkage. Traditional methods for creating these functionalities often rely on harsh conditions, expensive catalysts, and environmentally hazardous solvents.

The formation of the diaryl ether core is typically achieved through Ullmann-type or Buchwald-Hartwig cross-coupling reactions. rsc.orgnih.gov While effective, these methods often require transition-metal catalysts like copper or palladium, high reaction temperatures, and polar aprotic solvents. rsc.orgorganic-chemistry.org Similarly, the synthesis of the benzamide (B126) moiety can involve the use of hazardous reagents like acid chlorides. tandfonline.comsciepub.com

Future research must prioritize the development of "green" and scalable synthetic protocols. This includes exploring:

Catalyst-free methods: Microwave-assisted synthesis in solvents like DMSO has shown promise for the direct coupling of phenols to electron-deficient aryl halides, potentially reducing reliance on metal catalysts. organic-chemistry.org

Eco-friendly solvents: The use of water, ethanol, or deep eutectic solvents presents a more sustainable alternative to traditional organic solvents. rsc.org

Energy efficiency: Methodologies that proceed at lower temperatures or under solvent-free conditions can significantly reduce the environmental footprint and cost of synthesis. tandfonline.comtandfonline.com

Nanocatalysts: The use of nano-sized metal catalysts is gaining attention as their high surface-to-volume ratio can lead to rapid bond formation under milder, often ligand-free, conditions. nih.govrsc.org

| Synthetic Challenge | Traditional Approach | Future Sustainable Direction |

| Diaryl Ether Formation | Ullmann condensation (Copper catalyst, high temp) | Nano-catalyzed cross-coupling (milder conditions) nih.gov |

| Amide Bond Formation | Use of acid chlorides or coupling reagents | Direct amidation using greener catalysts (e.g., boric acid) sciepub.com |

| Solvent Usage | Anhydrous polar aprotic solvents (e.g., DMF) | Use of water, ethanol, or solvent-free conditions rsc.orgtandfonline.com |

| Energy Consumption | Prolonged heating/reflux | Microwave-assisted synthesis to reduce reaction times organic-chemistry.org |

Identification and Validation of Novel Biological Targets Beyond Deubiquitinases

Currently, the primary mechanism of action attributed to 4-(2-nitrophenoxy)benzamide derivatives is the inhibition of deubiquitinase (DUB) enzymes, which has been explored for potential antiviral applications against viruses like Adenovirus, HSV-1, and SARS-CoV-2. rsc.orgresearchgate.net While DUBs remain a crucial target class, the benzamide scaffold is known for its versatility and presence in drugs targeting a wide array of biological molecules.

Future investigations should aim to uncover and validate novel targets for this compound class. The benzamide framework is a key feature in molecules designed to inhibit other critical cellular players, suggesting that 4-(2-nitrophenoxy)benzamide analogues could be engineered for new therapeutic purposes.

Potential new target areas for the benzamide scaffold include:

Tubulin Polymerization: Certain benzamide derivatives have been successfully developed as potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site and exhibiting significant antitumor activities. researchgate.netnih.gov

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair and a validated target in cancer therapy. Novel benzamide derivatives have been discovered as potent PARP-1 inhibitors. nih.govbohrium.com

Systematic screening of 4-(2-nitrophenoxy)benzamide libraries against diverse panels of enzymes (e.g., kinases, proteases) and receptors could reveal unexpected activities. Validating these new targets would involve a combination of biochemical assays, structural biology, and cell-based studies to elucidate the mechanism of action and confirm therapeutic relevance.

| Potential Target Class | Example Target | Therapeutic Area |

| DNA Repair Enzymes | PARP-1 nih.gov | Oncology |

| Cytoskeletal Proteins | Tubulin nih.gov | Oncology |

| Cholinesterases | AChE, BACE1 mdpi.com | Neurodegenerative Disease |

Integration of Advanced Artificial Intelligence and Machine Learning in Molecular Design

The traditional drug discovery process is notoriously slow and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of novel 4-(2-nitrophenoxy)benzamide analogues. nih.gov

AI and ML can be applied at multiple stages of the discovery pipeline:

Generative Models: AI can design entirely new molecules (de novo design) that possess desired pharmacological properties while adhering to the core 4-(2-nitrophenoxy)benzamide scaffold. ubs.com

Predictive Modeling: ML algorithms can build models to predict the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.gov

High-Throughput Virtual Screening: AI can screen vast virtual libraries of compounds against structural models of known and novel biological targets to identify potential hits with high efficiency. nih.gov

Network Biology: Advanced AI models, such as deep graph neural networks, can analyze complex biological networks to identify novel targets and predict the effects of multi-target drugs. broadinstitute.org

By leveraging these computational tools, researchers can navigate the vast chemical space of possible 4-(2-nitrophenoxy)benzamide derivatives more effectively, reducing the time and cost associated with identifying lead compounds. martinholub.com

Design and Synthesis of Multi-Targeted 4-(2-Nitrophenoxy)benzamide Analogues

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. The concept of polypharmacology—designing single chemical entities that act on multiple targets—is an emerging paradigm in drug discovery. acs.org

The versatility of the benzamide scaffold makes it an ideal starting point for the development of multi-targeted agents. mdpi.com Future research should focus on the rational design of 4-(2-nitrophenoxy)benzamide analogues that combine DUB inhibition with activity against other validated targets. For example, a dual-action molecule that inhibits a specific viral DUB and a host factor crucial for viral replication could offer a synergistic therapeutic effect.

In oncology, a multi-target analogue could be designed to inhibit a cancer-associated DUB while simultaneously targeting another hallmark of cancer, such as DNA repair (via PARP-1 inhibition) or cell division (via tubulin polymerization inhibition). nih.govnih.gov This approach could lead to enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. The design of such molecules will require a sophisticated understanding of the structure-activity relationships for each target and may be significantly aided by the AI and ML tools described previously. acs.org

Q & A

Q. What are the established synthetic routes for 4-(2-nitrophenoxy)benzamide derivatives, and how can structural modifications be systematically introduced?

Methodological Answer: The synthesis typically involves coupling 2-nitrophenol with a benzamide precursor via nucleophilic aromatic substitution. For example, Abdallah et al. (2021) synthesized derivatives by reacting 4-aminobenzamide with substituted 2-nitrophenyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Key steps include:

- Functionalization: Introduce substituents at the benzamide or nitrophenoxy moieties using halogenation, alkylation, or cross-coupling reactions.

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) for isolation.

- Characterization: Validate structures via /-NMR, HRMS, and IR spectroscopy. For example, 4-(4-(2,2-dichloroacetyl)-2-nitrophenoxy)benzamide was confirmed by -NMR peaks at δ 8.75 (d, 1H) and δ 7.30 (d, 2H) .

Q. How are preliminary biological activities of 4-(2-nitrophenoxy)benzamide derivatives screened?

Methodological Answer: Initial screening focuses on target-specific assays:

- Antiviral Activity: Use plaque reduction assays (e.g., against SARS-CoV-2 or influenza) at non-cytotoxic concentrations (CC₅₀ > 100 µM). Abdallah et al. (2021) reported EC₅₀ values using Vero E6 cells and RT-PCR for viral load quantification .

- Cytotoxicity: Evaluate via MTT assays on human cell lines (e.g., HEK-293 or Huh-7) to establish selectivity indices (SI = CC₅₀/EC₅₀) .

- Enzyme Inhibition: Measure IC₅₀ values against targets like VEGFR-2 or PARP-1 using fluorescence-based enzymatic assays .

Q. What analytical techniques are critical for confirming the purity and stability of 4-(2-nitrophenoxy)benzamide derivatives?

Methodological Answer:

- HPLC-PDA: Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., 157–158°C for dichloroacetyl derivatives) .

- Mutagenicity Screening: Conduct Ames II testing to evaluate genotoxicity, as some anomeric amide analogs show mutagenic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 4-(2-nitrophenoxy)benzamide derivatives for enhanced antiviral potency?

Methodological Answer:

- Substituent Effects: Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity and target binding. For example, trifluoromethyl analogs showed improved VEGFR-2 inhibition (IC₅₀ = 0.87 µM vs. 1.2 µM for parent compound) .

- Scaffold Hybridization: Fuse with pyrrolo[2,3-d]pyrimidine or thiazolidine-2,4-dione cores to exploit dual-target mechanisms (e.g., VEGFR-2 and apoptosis pathways) .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Abdallah et al. (2021) employed molecular docking (MOE software) to prioritize derivatives with high docking scores (> -10 kcal/mol) against SARS-CoV-2 Mpro .

Q. How can conflicting bioactivity data between in vitro and in silico models be resolved?

Methodological Answer:

- Validation Assays: Replicate in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Derivatives with stable hydrogen bonds (e.g., with VEGFR-2 Asp1046) correlate better with in vitro activity .

- Meta-Analysis: Compare datasets across studies. For example, discrepancies in antiviral EC₅₀ values may arise from cell line variability (Vero E6 vs. Huh-7) or assay endpoints (viral load vs. cytopathic effect) .

Q. What strategies mitigate mutagenicity risks in 4-(2-nitrophenoxy)benzamide derivatives?

Methodological Answer:

- Ames II Testing: Screen all derivatives, prioritizing those with mutagenicity indices < 2-fold over controls .

- Structural Modifications: Reduce nitro group reactivity via prodrug approaches (e.g., pivaloyloxymethyl masking) or replace with safer bioisosteres (e.g., cyano) .

- Metabolic Profiling: Use liver microsomes (human/rat) to identify mutagenic metabolites (e.g., nitroso intermediates) and guide redesign .

Q. How can in silico methods streamline the design of 4-(2-nitrophenoxy)benzamide-based inhibitors?

Methodological Answer:

- Virtual Screening: Dock derivatives into target pockets (e.g., SARS-CoV-2 Mpro active site) using Glide or AutoDock Vina. Prioritize compounds with complementary steric/electrostatic profiles .

- ADMET Prediction: Use SwissADME or ADMETLab to filter candidates with favorable pharmacokinetics (e.g., BBB permeability < -2 log units, CYP inhibition risk < 0.5) .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for nitro group modifications, reducing synthetic effort .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.